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Benzene, 1-(1-butoxyethenyl)-4-methyl-

Cat. No.: B14284462
CAS No.: 161835-58-1
M. Wt: 190.28 g/mol
InChI Key: USBRAHJNKXIEJA-UHFFFAOYSA-N
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Description

Evolution of Substituted Aromatic Systems in Contemporary Chemical Research

Substituted aromatic systems have a rich history in chemistry, forming the backbone of a vast array of pharmaceuticals, polymers, and fine chemicals. youtube.com Initially, research focused on simple substitution patterns, but contemporary efforts have shifted towards the synthesis and understanding of highly functionalized and complex aromatic structures. rsc.org This evolution has been driven by the need for materials with precisely tailored electronic, optical, and biological properties. acs.org The strategic placement of various substituents on an aromatic ring can profoundly influence its reactivity and physical characteristics, a principle that is fundamental to rational molecular design. acs.orgnih.gov Modern synthetic methods, including advanced catalytic systems, have enabled chemists to construct intricate aromatic compounds that were once considered inaccessible. researchgate.net

Significance of Vinyl Ether Moieties in Modern Organic Synthesis and Polymer Science

Vinyl ethers are a class of organic compounds characterized by a vinyl group attached to an oxygen atom. fiveable.me This structural feature imparts unique reactivity, making them valuable building blocks in organic synthesis. academie-sciences.fr The electron-rich nature of the carbon-carbon double bond in vinyl ethers allows them to participate in a variety of chemical transformations, including cycloadditions and rearrangements. academie-sciences.fracs.org

In polymer science, vinyl ethers are recognized as important monomers for the production of a wide range of polymeric materials. fiveable.me They readily undergo cationic polymerization to form polymers with applications as adhesives, coatings, and plastics. fiveable.meacademie-sciences.fr The versatility of vinyl ethers is further enhanced by the ability to introduce various functional groups, which can tailor the properties of the resulting polymers for specific applications. academie-sciences.frrsc.orgacs.org Their low toxicity and potential for rapid polymerization also make them attractive alternatives to other monomer systems. rsc.orgresearchgate.net

Contextualizing Benzene (B151609), 1-(1-butoxyethenyl)-4-methyl- within the Landscape of Functionalized Aromatic Compounds

"Benzene, 1-(1-butoxyethenyl)-4-methyl-" is a molecule that integrates a substituted aromatic ring (a p-methylphenyl group) with a vinyl ether moiety (a 1-butoxyethenyl group). This combination of functionalities places it at the intersection of the two fields discussed above. The p-methylphenyl group is a common structural motif in organic chemistry, and its electronic properties can influence the reactivity of the attached vinyl ether. Conversely, the butoxyethenyl group introduces a site of unsaturation and an ether linkage, offering potential for further chemical modification and polymerization.

While specific research on "Benzene, 1-(1-butoxyethenyl)-4-methyl-" is not extensively documented in publicly available literature, its structure suggests potential applications analogous to other functionalized aryl vinyl ethers. These include its use as a monomer in polymerization reactions to create polymers with specific thermal or optical properties, or as an intermediate in the synthesis of more complex organic molecules. The interplay between the aromatic ring and the vinyl ether functionality is a key aspect of its chemical character.

Chemical Identity and Properties

A clear understanding of a compound's identity and physical properties is fundamental to its study and application.

Identifier Value
IUPAC Name 1-(1-butoxyethenyl)-4-methylbenzene
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS Number Not available

Note: Due to the limited specific data for Benzene, 1-(1-butoxyethenyl)-4-methyl-, some properties are based on closely related structures and theoretical calculations.

Synthesis and Reactivity

The synthesis of aryl vinyl ethers can often be achieved through several established methods in organic chemistry.

A common approach for the synthesis of vinyl ethers is the Reppe synthesis, which involves the reaction of an alcohol with acetylene. fiveable.me Another versatile method is the transetherification of a readily available vinyl ether, such as ethyl vinyl ether, with an alcohol in the presence of a palladium catalyst. academie-sciences.fr For the specific synthesis of "Benzene, 1-(1-butoxyethenyl)-4-methyl-", a plausible route would involve the reaction of 4-methylacetophenone with butanol under conditions that favor the formation of the corresponding enol ether.

The reactivity of this compound is dictated by its two main functional groups. The vinyl ether moiety is susceptible to electrophilic addition and can undergo hydrolysis in the presence of acid. It is also a key functional group for polymerization. The aromatic ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing alkyl and vinyl ether groups.

Potential Applications and Research Directions

While "Benzene, 1-(1-butoxyethenyl)-4-methyl-" has not been the subject of extensive research, its structure suggests several potential areas of investigation.

Monomer for Polymer Synthesis: The vinyl ether group allows this compound to act as a monomer in cationic polymerization. The resulting polymer, poly(1-(4-methylphenyl)-1-butoxyethylene), would possess a unique combination of an aromatic side chain and a flexible polyether backbone, potentially leading to materials with interesting thermal and mechanical properties.

Intermediate in Organic Synthesis: The reactivity of the vinyl ether makes it a useful intermediate for the synthesis of other organic molecules. For example, it could be used in cycloaddition reactions to form complex cyclic structures.

Functional Materials: The incorporation of the p-methylphenyl group could impart specific optical or electronic properties to materials derived from this compound, making it a candidate for investigation in the field of functional organic materials.

Further research is needed to fully explore the synthetic utility and potential applications of "Benzene, 1-(1-butoxyethenyl)-4-methyl-". Detailed studies of its polymerization behavior and its reactivity in various organic transformations would provide a more complete understanding of this interesting molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B14284462 Benzene, 1-(1-butoxyethenyl)-4-methyl- CAS No. 161835-58-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161835-58-1

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(1-butoxyethenyl)-4-methylbenzene

InChI

InChI=1S/C13H18O/c1-4-5-10-14-12(3)13-8-6-11(2)7-9-13/h6-9H,3-5,10H2,1-2H3

InChI Key

USBRAHJNKXIEJA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=C)C1=CC=C(C=C1)C

Origin of Product

United States

Precision Synthesis and Precursor Derivatization Pathways for Benzene, 1 1 Butoxyethenyl 4 Methyl

Retrosynthetic Analysis for the 4-Methyl-1-(1-butoxyethenyl)benzene System

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. libretexts.orgpressbooks.pub For Benzene (B151609), 1-(1-butoxyethenyl)-4-methyl-, the analysis reveals several plausible disconnection points, leading to logical synthetic pathways.

The two primary disconnections for the target molecule are:

C(aryl)–C(vinyl) bond: Cleavage at this position separates the aromatic core from the vinyl moiety. This suggests a cross-coupling strategy where a functionalized toluene (B28343) derivative is joined with a 1-butoxyethenyl synthon.

C=C bond of the enol ether: This disconnection points towards an olefination reaction, typically involving a carbonyl compound as a precursor.

These disconnections lead to two main retrosynthetic routes:

Route A (Cross-Coupling Approach): This route disconnects the aryl-vinyl bond, suggesting a palladium-catalyzed cross-coupling reaction as the key step. nih.gov The precursors would be a para-substituted toluene, such as 4-bromotoluene (B49008) or 4-tolylboronic acid, and a vinyl species like 1-butoxyvinyl stannane (B1208499) or boronate.

Route B (Olefination Approach): This pathway involves disconnecting the double bond of the enol ether. This suggests a reaction like the Wittig or Horner-Wadsworth-Emmons olefination. The immediate precursor would be a para-substituted acetophenone, specifically 4'-methylacetophenone (B140295), which would react with a phosphorus ylide containing the butoxy group.

Both strategies rely on the initial availability of a correctly functionalized toluene core, making the regioselective functionalization of toluene a critical preliminary stage.

Synthetic Strategies for Aromatic Core Functionalization

The aromatic core of the target molecule is a 1,4-disubstituted benzene ring (para-substitution). The synthesis must therefore control the position of the substituents. Starting from toluene, the methyl group's directing effect is exploited to achieve the desired para-substitution pattern.

The methyl group of toluene is an activating, ortho-, para-directing substituent in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgcerritos.edu This is due to both inductive electron donation and hyperconjugation, which stabilize the carbocation intermediate formed during the substitution process. vanderbilt.edu This directing effect is fundamental for introducing a second functional group at the desired para-position, which can then be used as a handle for further transformations.

Common EAS reactions on toluene include:

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ introduces a bromine atom, yielding a mixture of o-bromotoluene and p-bromotoluene.

Nitration: Using a mixture of nitric acid and sulfuric acid yields o-nitrotoluene and p-nitrotoluene. cerritos.edu

Friedel-Crafts Acylation: Reaction with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) introduces an acyl group. pressbooks.pub This reaction is particularly useful as it is highly para-selective due to the steric bulk of the acyl group and the catalyst complex. The resulting ketone, 4'-methylacetophenone, is a direct precursor for the olefination pathway (Route B).

Electrophilic Substitution ReactionReagentsMajor ProductsTypical Para:Ortho Ratio
Nitration HNO₃, H₂SO₄4-Nitrotoluene, 2-Nitrotoluene~1.5 : 1
Halogenation (Bromination) Br₂, FeBr₃4-Bromotoluene, 2-Bromotoluene~1 : 1
Friedel-Crafts Acylation CH₃COCl, AlCl₃4'-Methylacetophenone>20 : 1 (Highly para-selective)
Sulfonation SO₃, H₂SO₄p-Toluenesulfonic acidKinetically favors ortho, thermodynamically favors para

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly between sp²-hybridized centers, making them ideal for constructing aryl-vinyl linkages. rsc.orgrsc.org These methods offer high functional group tolerance and are central to the cross-coupling approach (Route A). acs.org A para-functionalized toluene derivative is coupled with a vinyl organometallic reagent.

Key methodologies include:

Suzuki Coupling: Couples an aryl boronic acid (e.g., 4-tolylboronic acid) with a vinyl halide.

Stille Coupling: Involves the reaction of an organostannane (e.g., 1-butoxyvinyltributyltin) with an aryl halide (e.g., 4-bromotoluene).

Heck Coupling: Reacts an aryl halide with an alkene (butyl vinyl ether) in the presence of a base.

Negishi Coupling: Utilizes an organozinc reagent with an aryl halide. acs.org

Coupling ReactionAryl ComponentVinyl ComponentCatalyst System (Typical)Key Features
Suzuki Arylboronic acid/esterVinyl halide/triflatePd(PPh₃)₄, Base (e.g., Na₂CO₃)Boron reagents are generally non-toxic; stable.
Stille Aryl halide/triflateVinylstannanePd(PPh₃)₄Tolerates a wide range of functional groups; tin byproducts are toxic.
Heck Aryl halide/triflateAlkene (Vinyl ether)Pd(OAc)₂, PPh₃, BaseAtom-economical as it uses a simple alkene.
Negishi Aryl halide/triflateVinylzinc reagentPd(PPh₃)₄Organozinc reagents are highly reactive.

The foundational step for many syntheses in this class is the formation of the toluene core itself. The most common industrial method is the Friedel-Crafts alkylation of benzene with a methylating agent like chloromethane, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). nagwa.com

Reaction: Benzene + CH₃Cl --(AlCl₃)--> Toluene + HCl

A significant drawback of Friedel-Crafts alkylation is the potential for overalkylation, as the product (toluene) is more reactive than the starting material (benzene). vanderbilt.edu However, by controlling reaction conditions, this can be minimized. More advanced transition-metal-catalyzed C-H activation methods can also achieve arene alkylation with distinct regioselectivity compared to traditional acid-catalyzed reactions. acs.org For instance, zeolites can be used as catalysts for the selective alkylation of benzene with methanol (B129727) to produce toluene and xylenes. mdpi.commdpi.com

Stereoselective Synthesis of the 1-Butoxyethenyl Moiety

The formation of the enol ether must be controlled to yield the desired stereoisomer, if applicable. While the target molecule, Benzene, 1-(1-butoxyethenyl)-4-methyl-, has a terminal double bond on the vinyl group, making E/Z isomerism irrelevant, stereoselective methods are crucial for analogous structures with further substitution.

Olefination reactions provide a direct route to enol ethers from carbonyl compounds and are the cornerstone of the retrosynthetic Route B. acs.org The most prominent of these is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone or aldehyde.

To synthesize the target molecule, 4'-methylacetophenone (derived from Friedel-Crafts acylation of toluene) is reacted with a butoxymethyl-substituted phosphorus ylide. The ylide is typically prepared in situ from (butoxymethyl)triphenylphosphonium chloride and a strong base like n-butyllithium.

Reaction Scheme:

Ylide Formation: Ph₃P⁺CH₂OBu Cl⁻ + n-BuLi → Ph₃P=CHOBu + LiCl + Butane

Wittig Reaction: 4'-Methylacetophenone + Ph₃P=CHOBu → Benzene, 1-(1-butoxyethenyl)-4-methyl- + Ph₃P=O

Addition Reactions to Alkynes for Stereocontrolled Vinyl Ether Construction

A primary and highly effective method for the construction of the 1-(1-butoxyethenyl) group involves the addition of butanol to a suitable alkyne precursor, namely 4-methylphenylacetylene. The regioselectivity of this addition is crucial for obtaining the desired product. The addition of an alcohol to a terminal alkyne can proceed via either a Markovnikov or anti-Markovnikov pathway, leading to two different constitutional isomers. For the synthesis of Benzene, 1-(1-butoxyethenyl)-4-methyl-, a Markovnikov addition is required. libretexts.org

Markovnikov Addition:

The Markovnikov addition of butanol to 4-methylphenylacetylene places the butoxy group on the more substituted carbon of the former triple bond. This reaction is typically catalyzed by transition metal complexes, with mercury(II), palladium(II), and gold(I) salts being prominent catalysts. libretexts.org

Mercury(II)-Catalyzed Addition: While historically used, the toxicity of mercury compounds has led to a decline in their application. The mechanism involves the formation of a vinylmercury intermediate, which is then protonated to yield the vinyl ether.

Palladium(II)-Catalyzed Addition: Palladium catalysts offer a less toxic alternative and can provide high yields and selectivity. The reaction mechanism is believed to involve the formation of a palladium-acetylide complex, followed by nucleophilic attack of the alcohol.

Gold(I)-Catalyzed Addition: Gold catalysts have emerged as particularly effective for the hydroalkoxylation of alkynes under mild conditions. nih.govnih.gov The high affinity of gold(I) for alkynes facilitates their activation towards nucleophilic attack by the alcohol.

The stereochemistry of the resulting vinyl ether (E/Z isomerism) can often be controlled by the choice of catalyst and reaction conditions. For many palladium and gold-catalyzed additions of alcohols to terminal alkynes, the trans addition product is favored, leading to the E-isomer. However, the specific stereochemical outcome can be influenced by ligands and additives.

A plausible reaction scheme is as follows:

Scheme 1: Markovnikov addition of butanol to 4-methylphenylacetylene.

Catalyst SystemSolventTemperature (°C)Regioselectivity (Markovnikov:anti-Markovnikov)Stereoselectivity (E:Z)Yield (%)
PdCl₂(PPh₃)₂ / Et₃NToluene80>95:585:1588
AuCl(PPh₃) / AgOTfDichloromethane (B109758)25>99:190:1092
Hg(OAc)₂ / H₂SO₄Butanol60>98:270:3085

Table 1: Comparison of catalyst systems for the Markovnikov addition of butanol to 4-methylphenylacetylene (hypothetical data based on typical results).

Strategic Sequence of Substituent Introduction for Polysubstituted Benzene Rings

The synthesis of a polysubstituted benzene derivative like Benzene, 1-(1-butoxyethenyl)-4-methyl- requires careful planning regarding the order of substituent introduction to achieve the desired 1,4-disubstitution pattern. fiveable.melibretexts.orglibretexts.orgpressbooks.pubopenstax.org The directing effects of the substituents play a critical role in this strategy. fiveable.me

The methyl group (-CH₃) is an ortho, para-directing activator. fiveable.me This means that if toluene is used as a starting material, subsequent electrophilic aromatic substitution reactions will primarily occur at the ortho and para positions. The 1-(1-butoxyethenyl) group is also expected to be an ortho, para-director due to the electron-donating nature of the ether oxygen.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Alkylation followed by Alkyne Formation and Addition

Friedel-Crafts Alkylation: Start with benzene and introduce the methyl group via Friedel-Crafts alkylation using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst (e.g., AlCl₃) to form toluene. libretexts.orgadichemistry.combeilstein-journals.org

Friedel-Crafts Acylation: Toluene can then undergo Friedel-Crafts acylation with acetyl chloride (CH₃COCl) and AlCl₃. Due to the ortho, para-directing nature of the methyl group, this will yield a mixture of 2-acetyltoluene and 4-acetyltoluene. The para isomer is typically the major product due to reduced steric hindrance. libretexts.org

Formation of the Alkyne: The resulting 4-acetyltoluene can be converted to 4-methylphenylacetylene through a series of reactions, for example, by reaction with phosphorus pentachloride (PCl₅) followed by dehydrohalogenation with a strong base like sodium amide (NaNH₂).

Addition of Butanol: Finally, the addition of butanol to 4-methylphenylacetylene, as described in section 2.3.2, yields the target molecule.

Pathway B: Introduction of the Ethenyl Precursor followed by Methylation

This pathway is generally less favorable. Introducing a complex group like a protected ethynyl (B1212043) or a vinyl ether precursor onto benzene first, and then performing a Friedel-Crafts alkylation to introduce the methyl group, would likely lead to a mixture of ortho and para isomers. Moreover, the conditions for Friedel-Crafts reactions can be harsh and may not be compatible with the vinyl ether functionality.

Therefore, Pathway A is the more strategic and commonly employed route. The directing effect of the methyl group is effectively utilized to install the second substituent at the desired para position. pressbooks.pubopenstax.org

StepReactionReagentsKey Considerations
1Friedel-Crafts AlkylationBenzene, CH₃Cl, AlCl₃Polyalkylation can be a side reaction.
2Friedel-Crafts AcylationToluene, CH₃COCl, AlCl₃Formation of ortho and para isomers; para is major.
3Alkyne Formation4-Acetyltoluene, PCl₅, NaNH₂Requires strong base and anhydrous conditions.
4Butanol Addition4-Methylphenylacetylene, Butanol, CatalystControl of regioselectivity and stereoselectivity.

Table 2: Strategic sequence of reactions for the synthesis of Benzene, 1-(1-butoxyethenyl)-4-methyl-.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

Optimizing the reaction conditions for the key steps, particularly the addition of butanol to 4-methylphenylacetylene, is crucial for maximizing the yield and selectivity of Benzene, 1-(1-butoxyethenyl)-4-methyl-.

Catalyst System:

Palladium Catalysts: For palladium-catalyzed reactions, the choice of ligands is critical. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), can influence the electronic and steric environment around the palladium center, thereby affecting the reaction's efficiency and selectivity. The use of a base, such as triethylamine (B128534) (Et₃N), is often necessary to neutralize any acid generated during the reaction. organic-chemistry.org

Gold Catalysts: Gold catalysts, often in the form of Au(I) complexes, are highly effective. The combination of a gold precursor like AuCl(PPh₃) with a silver salt (e.g., AgOTf) to generate a cationic gold species in situ can significantly enhance catalytic activity. nih.gov

Reaction Conditions:

Temperature: The reaction temperature can influence the reaction rate and the selectivity. Milder temperatures are generally preferred to minimize side reactions. Gold-catalyzed reactions often proceed efficiently at room temperature.

Solvent: The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction mechanism. Aprotic solvents like toluene or dichloromethane are commonly used.

Reactant Stoichiometry: Using a slight excess of the alcohol (butanol) can help to drive the reaction to completion.

Optimization of Catalyst Loading:

Minimizing the amount of catalyst used is important for both economic and environmental reasons. Studies would typically involve screening different catalyst loadings to find the optimal balance between reaction efficiency and cost.

ParameterVariationEffect on Yield/Selectivity
CatalystPd(OAc)₂ vs. AuCl(PPh₃)Gold catalysts may offer higher selectivity at lower temperatures.
Ligand (for Pd)PPh₃ vs. P(t-Bu)₃Bulky ligands can influence stereoselectivity.
SolventToluene vs. CH₂Cl₂Can affect reaction rate and catalyst stability.
Temperature25°C vs. 80°CHigher temperatures may increase rate but decrease selectivity.
Base (for Pd)Et₃N vs. K₂CO₃Base strength can impact the catalytic cycle.

Table 3: Parameters for optimization of the butanol addition reaction.

Advanced Mechanistic Investigations of Benzene, 1 1 Butoxyethenyl 4 Methyl Reactivity

Electrophilic Reactivity of the Aromatic Ring System

The benzene (B151609) ring in Benzene, 1-(1-butoxyethenyl)-4-methyl- is rendered electron-rich by two activating substituents, making it highly susceptible to electrophilic aromatic substitution (EAS). The nature of these substituents dictates the rate and regioselectivity of these reactions.

Influence of the 4-Methyl and 1-(1-butoxyethenyl) Substituents on Ring Activation and Directing Effects

The reactivity of a substituted benzene ring in EAS reactions is profoundly influenced by the electronic properties of its substituents. libretexts.orgmsu.edu Substituents are broadly classified as either activating or deactivating, and as ortho/para-directing or meta-directing. wikipedia.orgyoutube.com

The 4-Methyl Group: The methyl group is a classic activating group. stackexchange.com It donates electron density to the aromatic ring through two primary mechanisms: the inductive effect and hyperconjugation. The inductive effect involves the donation of electron density through the sigma bond connecting the methyl group to the ring. Hyperconjugation involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the ring. This increased electron density stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack, thereby increasing the reaction rate compared to unsubstituted benzene. cerritos.edu The methyl group preferentially stabilizes the arenium ions resulting from attack at the ortho and para positions, making it an ortho/para-directing group. libretexts.org

The 1-(1-butoxyethenyl) Group: The 1-(1-butoxyethenyl) group, a substituted vinyl group, is also a potent activating group and is ortho/para-directing. pearson.comchegg.com Its influence stems from a powerful resonance effect (or conjugative effect). The lone pairs on the butoxy oxygen atom can be delocalized into the vinyl pi system, which in turn conjugates with the aromatic ring's pi system. This delocalization significantly increases the electron density of the benzene ring, particularly at the ortho and para positions. The resonance stabilization of the intermediate carbocation is most effective when the electrophile attacks the ortho and para positions, as this allows for a resonance structure where the positive charge is delocalized onto the vinyl group and stabilized by the oxygen atom. pearson.com

Detailed Mechanistic Pathways of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds and proceeds via a two-step mechanism. masterorganicchemistry.com

Attack of the Electrophile: The reaction is initiated by the attack of the electron-rich pi system of the aromatic ring on a strong electrophile (E⁺). This step is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.com A resonance-stabilized carbocation, known as an arenium ion or sigma complex, is formed.

Deprotonation: In the second, fast step, a base in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion that bears the electrophile. This restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

For Benzene, 1-(1-butoxyethenyl)-4-methyl-, the electrophile will preferentially attack the positions most activated by the substituents. The stability of the resulting arenium ion determines the regiochemical outcome. Attack at the ortho and para positions relative to the activating groups leads to more stable intermediates because the positive charge can be delocalized onto the substituents themselves, providing additional resonance stabilization. For instance, in a reaction like nitration, attack at the C2 position (ortho to the vinyl ether) allows for resonance structures where the positive charge is stabilized by both the methyl group and, more significantly, the butoxyethenyl group.

Kinetic and Thermodynamic Parameters Governing Aromatic Transformations

The presence of two activating groups on the benzene ring significantly alters the kinetic and thermodynamic parameters of electrophilic aromatic substitution compared to unsubstituted benzene.

Kinetics: Activating groups increase the rate of reaction by lowering the activation energy (Ea) of the rate-determining step (the formation of the arenium ion). wikipedia.org The electron-donating methyl and 1-(1-butoxyethenyl) groups stabilize the transition state leading to the arenium ion, thus accelerating the reaction. The methyl group makes toluene (B28343) about 25 times more reactive than benzene towards nitration. cerritos.edu The vinyl group in styrene (B11656) also strongly activates the ring. pearson.com The combined effect in Benzene, 1-(1-butoxyethenyl)-4-methyl- would be expected to result in a reaction rate that is several orders of magnitude faster than that of benzene.

Thermodynamics: Electrophilic aromatic substitution reactions are typically exothermic, with the re-establishment of the stable aromatic ring in the final step providing a strong thermodynamic driving force. While the substituents affect the stability of the starting material and the product, their most pronounced effect is on the stability of the intermediate arenium ion and the transition state leading to it.

Below is a table comparing the relative rates of nitration and the resulting product distributions for benzene and toluene, which serves as a model to infer the reactivity of Benzene, 1-(1-butoxyethenyl)-4-methyl-.

CompoundRelative Rate of Nitration (vs. Benzene)Ortho Product (%)Meta Product (%)Para Product (%)
Benzene1---
Toluene2558.54.537
Benzene, 1-(1-butoxyethenyl)-4-methyl->>25 (Estimated)MajorMinorMajor
Data for Benzene and Toluene sourced from reference libretexts.org. The data for Benzene, 1-(1-butoxyethenyl)-4-methyl- is an educated estimation based on the combined activating effects of its substituents.

Reactivity Profile of the 1-Butoxyethenyl Group

The 1-butoxyethenyl group is a vinyl ether, also known as an enol ether. This functional group is characterized by an electron-rich carbon-carbon double bond due to the resonance donation from the adjacent oxygen atom, which dictates its reactivity. youtube.comacademie-sciences.fr

Mechanisms of Nucleophilic and Electrophilic Addition Reactions Across the Vinyl Ether Double Bond

The electron-rich nature of the double bond in the 1-butoxyethenyl group makes it highly susceptible to electrophilic addition. wikipedia.orglibretexts.org

Electrophilic Addition: The mechanism begins with the attack of the pi electrons of the double bond on an electrophile (E⁺). This forms a carbocation intermediate on the carbon atom not bonded to the oxygen. This carbocation is significantly stabilized by resonance with the lone pair of electrons on the adjacent oxygen atom, forming a stable oxonium ion structure. youtube.com In the second step, a nucleophile (Nu⁻) attacks the carbocation, leading to the final addition product. This reaction typically follows Markovnikov's rule, with the electrophile adding to the terminal carbon (C2 of the ethenyl group). A common example is the acid-catalyzed hydrolysis of vinyl ethers to form an aldehyde (acetaldehyde derivative) and an alcohol (butanol). stackexchange.com

Nucleophilic Addition: Direct nucleophilic addition across the unactivated carbon-carbon double bond of a vinyl ether is generally not feasible due to the high electron density of the double bond. However, nucleophilic attack can occur under specific circumstances, such as in Michael addition reactions, if the vinyl group is conjugated with a strong electron-withdrawing group, which is not the case here. acs.org

Pericyclic Reactions (e.g., Cycloadditions) Involving the Dienophile Character of the Vinyl Ether

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The 1-butoxyethenyl group can participate in these reactions, most notably in [4+2] cycloadditions, also known as Diels-Alder reactions. researchgate.net

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org The reactivity of the dienophile is a key factor. Vinyl ethers, being electron-rich alkenes, are excellent dienophiles, particularly in "inverse-electron-demand" Diels-Alder reactions where they react with electron-poor dienes. jove.com They can also participate in normal Diels-Alder reactions with electron-rich dienes, although the reaction may be slower. acs.org

The mechanism is concerted, meaning all bond-making and bond-breaking occurs in a single step through a cyclic transition state. The stereochemistry of the dienophile is retained in the product, making the Diels-Alder reaction a highly stereospecific process. libretexts.org The dienophile character of the 1-butoxyethenyl group allows for the construction of complex cyclic structures, highlighting its utility in synthetic organic chemistry. acs.org

Based on a comprehensive search of available scientific literature, there is a significant lack of specific published research on the advanced mechanistic investigations for the compound "Benzene, 1-(1-butoxyethenyl)-4-methyl-". Detailed studies focusing on the oxidative transformations, benzylic functionalization, cascade reactions, and isotopic labeling specifically for this molecule are not present in the accessible literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific chemical compound. Writing such an article would require speculating on reaction mechanisms and outcomes by extrapolating from related but distinct chemical structures, which would not meet the required standards of scientific accuracy and would be misleading.

General information exists for the reactivity of related structural motifs, such as vinyl ethers, styrenes, and toluene derivatives. However, the unique combination of the butoxyethenyl group and the p-methyl substituent in the target molecule means its reactivity profile cannot be accurately predicted without direct experimental data.

Consequently, the requested article cannot be generated at this time due to the absence of specific research findings for "Benzene, 1-(1-butoxyethenyl)-4-methyl-".

Polymerization Science and Material Transformations of Benzene, 1 1 Butoxyethenyl 4 Methyl

Mechanisms of Radical Polymerization of the 1-Butoxyethenyl Monomer

Initiation, Propagation, and Termination Kinetics of Homopolymerization

Initiation: The process begins with the generation of free radicals from an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon thermal or photochemical decomposition. These primary radicals then attack the double bond of the monomer to form a new, monomer-centered radical.

Termination: The growth of polymer chains is halted by termination reactions, which primarily occur through two mechanisms: combination (or coupling) and disproportionation. In combination, two growing polymer radicals join to form a single, non-reactive polymer chain. In disproportionation, a hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end. The ratio of these two termination mechanisms can be influenced by factors such as temperature and the steric hindrance of the polymer chains.

R_p = k_p [M] (f k_d [I] / k_t)^0.5

where:

k_p is the rate constant for propagation

[M] is the monomer concentration

f is the initiator efficiency

k_d is the rate constant for initiator decomposition

[I] is the initiator concentration

k_t is the rate constant for termination

Table 1: Hypothetical Kinetic Parameters for the Radical Homopolymerization of Benzene (B151609), 1-(1-butoxyethenyl)-4-methyl-

ParameterValueUnitsConditions
k_p2.5 x 10²L mol⁻¹ s⁻¹60 °C, in toluene (B28343)
k_t8.0 x 10⁶L mol⁻¹ s⁻¹60 °C, in toluene
f0.6-AIBN initiator
k_d (AIBN)8.5 x 10⁻⁶s⁻¹60 °C

Note: The data in this table are hypothetical and are based on typical values for structurally similar vinyl ether monomers. Actual experimental values may vary.

Impact of the Benzene Ring and Substituents on Polymerization Rate and Degree

The substituted benzene ring and the butoxy group exert significant electronic and steric effects on the radical polymerization of "Benzene, 1-(1-butoxyethenyl)-4-methyl-".

Electronic Effects: The butoxy group is an electron-donating group, which increases the electron density of the vinyl double bond. This can make the monomer more susceptible to attack by electrophilic radicals. The methyl group on the benzene ring is also weakly electron-donating, further contributing to this effect. The benzene ring itself can stabilize the propagating radical through resonance, which can influence the propagation rate constant.

Steric Effects: The bulky 4-methylphenyl group and the butoxy group introduce considerable steric hindrance around the propagating radical center. This steric hindrance can decrease the rate of propagation by making it more difficult for monomer molecules to approach the active chain end. It can also favor termination by disproportionation over combination.

The degree of polymerization (DP), which represents the average number of monomer units in a polymer chain, is inversely related to the rate of termination and directly related to the rate of propagation. Due to the steric hindrance, it is expected that the polymerization of this monomer would result in polymers with a lower degree of polymerization compared to less substituted vinyl monomers.

Cationic Polymerization of the Vinyl Ether Moiety

Vinyl ethers, such as "Benzene, 1-(1-butoxyethenyl)-4-methyl-," are particularly susceptible to cationic polymerization due to the electron-donating nature of the alkoxy group, which stabilizes the resulting carbocationic intermediate. The polymerization is typically initiated by a protic acid (e.g., trifluoroacetic acid) or a Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂).

The mechanism involves the formation of a carbocation at the α-carbon of the vinyl ether upon reaction with the initiator. This carbocation then rapidly adds to another monomer molecule, propagating the chain. Termination can occur through chain transfer to the monomer, counter-ion, or solvent.

The rate of cationic polymerization is generally much faster than radical polymerization for vinyl ethers. The presence of the electron-donating methyl group on the benzene ring can further enhance the stability of the propagating carbocation, potentially increasing the polymerization rate.

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP) for Defined Polymeric Architectures

To achieve better control over the molecular weight, molecular weight distribution (polydispersity index, PDI), and architecture of the resulting polymer, controlled/living polymerization techniques can be employed.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is a versatile method that can be used for a wide range of monomers, including vinyl ethers. It involves the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates the propagating radical chains. This allows for the simultaneous growth of all polymer chains, leading to polymers with low PDI and predictable molecular weights.

Atom Transfer Radical Polymerization (ATRP): ATRP is another powerful controlled radical polymerization technique that utilizes a transition metal complex (e.g., a copper-based catalyst) to reversibly activate and deactivate the propagating chains through a halogen atom transfer process. While ATRP is highly effective for many monomers, its application to vinyl ethers can be challenging due to potential side reactions with the catalyst.

By utilizing these techniques, it is possible to synthesize well-defined homopolymers, block copolymers, and other complex architectures from "Benzene, 1-(1-butoxyethenyl)-4-methyl-".

Copolymerization Strategies with Diverse Monomers for Functional Materials Development

Copolymerization of "Benzene, 1-(1-butoxyethenyl)-4-methyl-" with other monomers offers a powerful strategy to tailor the properties of the resulting materials. The choice of comonomer depends on the desired final properties.

Copolymerization with Acrylates and Methacrylates: Copolymerizing with monomers like methyl methacrylate (B99206) (MMA) or butyl acrylate (B77674) (BA) can introduce flexibility, improve adhesion, and modify the glass transition temperature of the final polymer.

Copolymerization with Styrene (B11656): Copolymerization with styrene can enhance the thermal stability and mechanical strength of the material.

The reactivity ratios of the two monomers in a copolymerization system determine the composition of the resulting copolymer. These ratios can be determined experimentally and are crucial for predicting and controlling the copolymer structure.

Table 2: Hypothetical Reactivity Ratios for Copolymerization of Benzene, 1-(1-butoxyethenyl)-4-methyl- (M₁) with Methyl Methacrylate (M₂) at 60 °C

Reactivity RatioValueInterpretation
r₁ (M₁)0.15M₁ radical prefers to add to M₂
r₂ (M₂)4.5M₂ radical strongly prefers to add to M₂

Note: This data is hypothetical and serves as an illustration. The values suggest that in a copolymerization with MMA, the resulting polymer would be rich in MMA units with isolated units of the vinyl ether monomer.

Post-Polymerization Modification Strategies to Impart New Material Properties

The polymer derived from "Benzene, 1-(1-butoxyethenyl)-4-methyl-" possesses reactive sites that can be utilized for post-polymerization modification, allowing for the introduction of new functionalities and properties.

Modification of the Benzene Ring: The benzene ring can undergo various electrophilic aromatic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts acylation, to introduce polar functional groups. These modifications can alter the solubility, thermal properties, and chemical resistance of the polymer.

Cleavage of the Ether Linkage: The butoxy ether linkage can be cleaved under acidic conditions to yield a polymer with pendant hydroxyl groups. These hydroxyl groups can then be further functionalized through esterification or other reactions to attach a wide range of molecules, including drugs, dyes, or crosslinking agents.

These post-polymerization modification strategies provide a versatile platform for creating a diverse range of functional materials with tailored properties for specific applications.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring of Benzene, 1 1 Butoxyethenyl 4 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Benzene, 1-(1-butoxyethenyl)-4-methyl-". By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the p-substituted benzene (B151609) ring would likely appear as two distinct doublets in the range of δ 7.0-7.5 ppm.

Vinylic Proton: The single proton on the ethenyl group (=CH-) is anticipated to resonate downfield, influenced by the adjacent oxygen atom and the aromatic ring.

Butoxy Group Protons: The protons of the butoxy group would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around δ 1.4-1.5 ppm, a quintet for the next methylene group (-CH₂-) around δ 1.6-1.7 ppm, and a triplet for the methylene group attached to the oxygen (-OCH₂-) further downfield, likely in the δ 3.5-4.0 ppm region.

Methyl Group Protons: The methyl group attached to the benzene ring would show a singlet at approximately δ 2.3 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments within the molecule.

Aromatic Carbons: The benzene ring is expected to show four distinct signals, with the carbon atoms bearing substituents (C1 and C4) having different chemical shifts from the unsubstituted carbons.

Ethenyl Carbons: The two carbons of the vinyl group will have characteristic shifts, with the carbon atom bonded to the oxygen appearing at a significantly downfield position.

Butoxy Group Carbons: The four carbon atoms of the butyl group will each produce a distinct signal.

Methyl Carbon: The carbon of the methyl group on the benzene ring will have a characteristic chemical shift around δ 20-22 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0-7.5125-135
Vinylic CH5.0-6.090-110
O-CH₂ (Butoxy)3.5-4.065-75
CH₂ (Butoxy)1.6-1.730-35
CH₂ (Butoxy)1.4-1.518-22
CH₃ (Butoxy)~0.9~14
Ar-CH₃~2.320-22
Vinylic C-ON/A150-160
Aromatic C-SubstitutedN/A130-145

Note: These are estimated values based on analogous structures and general NMR principles.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of "Benzene, 1-(1-butoxyethenyl)-4-methyl-". The molecular ion peak (M⁺) in the mass spectrum would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₁₃H₁₈O.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Key fragmentation pathways would likely include:

Loss of the butoxy group: Cleavage of the ether bond could lead to a significant fragment corresponding to the loss of a butoxy radical (•OC₄H₉).

Loss of a butyl group: Fragmentation of the butyl chain, such as the loss of a butyl radical (•C₄H₉), is also a probable event.

Formation of a tropylium (B1234903) ion: A common fragmentation pathway for alkylbenzenes involves rearrangement to a stable tropylium ion (m/z 91), which would arise from the tolyl moiety of the molecule.

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement involving the butoxy group could occur, leading to the elimination of butene and the formation of a radical cation containing the vinyl alcohol moiety.

Expected Key Fragments in the Mass Spectrum:

m/z Value Possible Fragment Identity
202.1358[M]⁺ (Molecular Ion)
145[M - C₄H₉]⁺
117[M - OC₄H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in "Benzene, 1-(1-butoxyethenyl)-4-methyl-".

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the different functional groups:

C-H stretching (aromatic): Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. docbrown.info

C-H stretching (aliphatic): The C-H stretching vibrations of the methyl and butyl groups would appear in the 2850-2960 cm⁻¹ range. docbrown.info

C=C stretching (aromatic): Benzene ring C=C stretching vibrations are expected to produce bands around 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.info

C=C stretching (vinylic): The stretching vibration of the carbon-carbon double bond in the ethenyl group would likely be observed in the 1640-1680 cm⁻¹ region.

C-O stretching (ether): A strong absorption band corresponding to the C-O stretching of the ether linkage is expected in the range of 1050-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give rise to strong Raman signals. The C=C stretching of the vinyl group and the symmetric C-H stretching of the alkyl groups would also be observable. Conformational analysis may be possible by studying changes in the Raman spectra under different conditions, such as temperature variations, which could reveal the presence of different rotational isomers.

Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring (e.g., HPLC, GC, GC-MS)

Chromatographic techniques are essential for determining the purity of "Benzene, 1-(1-butoxyethenyl)-4-methyl-", separating it from potential isomers or impurities, and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Due to its expected volatility, GC is a suitable technique for the analysis of this compound. When coupled with a flame ionization detector (FID), GC can be used for quantitative analysis and purity assessment. The retention time of the compound would depend on the type of column used (polar or non-polar) and the temperature program. dnacih.com

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer provides a powerful tool for both separation and identification. As the compound elutes from the GC column, it is introduced into the mass spectrometer, providing a mass spectrum for the separated component, which aids in its positive identification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, can also be employed for the analysis of this compound. sielc.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide good separation. sielc.com A UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm) would be appropriate for detection. dnacih.com HPLC is particularly useful for monitoring reactions, as it allows for the analysis of crude reaction mixtures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the p-methylphenyl group conjugated with the butoxyethenyl system is expected to result in characteristic UV absorption bands. The benzene ring typically exhibits absorption bands around 204 nm and 256 nm. shimadzu.com The extended conjugation in "Benzene, 1-(1-butoxyethenyl)-4-methyl-" would likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The exact position of the absorption maxima and the molar absorptivity would be sensitive to the solvent used. This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for studying the extent of conjugation in the system.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights (if suitable crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "Benzene, 1-(1-butoxyethenyl)-4-methyl-" can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. This information would offer unparalleled insight into the molecule's conformation, including the planarity of the aromatic and vinyl groups and the orientation of the butoxy side chain. However, obtaining single crystals of sufficient quality can be challenging, especially for oils or low-melting solids.

Theoretical and Computational Chemistry Approaches to Benzene, 1 1 Butoxyethenyl 4 Methyl

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are at the forefront of predicting the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations offer a balance of accuracy and computational cost, making them ideal for studying medium-sized organic molecules. These approaches could be used to calculate the optimized geometry of Benzene (B151609), 1-(1-butoxyethenyl)-4-methyl-, as well as its vibrational frequencies, which correspond to peaks in an infrared spectrum. Furthermore, electronic properties such as ionization potential and electron affinity can be determined, providing a detailed picture of the molecule's electronic landscape.

A significant application of quantum chemical calculations is the mapping of reaction pathways. For Benzene, 1-(1-butoxyethenyl)-4-methyl-, this could involve studying its hydrolysis, oxidation, or participation in polymerization reactions. By calculating the energies of reactants, products, and intermediate transition states, a complete energy profile of a reaction can be constructed. This allows for the determination of activation energies, which are crucial for predicting reaction rates and understanding reaction mechanisms. For instance, the acid-catalyzed hydrolysis of the vinyl ether moiety could be modeled to identify the rate-determining step.

Table 1: Hypothetical Activation Energies for Electrophilic Addition to the Vinylic Double Bond This table presents illustrative data for Benzene, 1-(1-butoxyethenyl)-4-methyl-, based on typical values for similar compounds, as specific experimental or computational data for the target compound is not available.

ElectrophileSolventComputational MethodCalculated Activation Energy (kcal/mol)
H₃O⁺WaterDFT (B3LYP/6-31G*)15.8
Br₂Carbon TetrachlorideMP2/cc-pVTZ8.2
HClDiethyl EtherDFT (M06-2X/6-311+G**)12.5

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its electron-accepting character. For Benzene, 1-(1-butoxyethenyl)-4-methyl-, the HOMO is expected to be localized on the electron-rich vinyl ether double bond and the aromatic ring, suggesting these are the primary sites for electrophilic attack. The distribution of electron density, which can also be calculated, would further highlight the nucleophilic and electrophilic regions of the molecule, providing a more nuanced view of its reactive potential.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to build mathematical models that correlate a molecule's structure with its biological activity or physical properties, respectively. While no specific QSAR/QSPR models for Benzene, 1-(1-butoxyethenyl)-4-methyl- have been published, one could be developed as part of a larger study on similar aromatic ethers. By calculating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for a series of related compounds and correlating them with an observed activity or property, a predictive model can be generated. Such a model could then be used to estimate the properties of new, unsynthesized derivatives.

Table 2: Illustrative Molecular Descriptors for QSPR Modeling This table contains hypothetical descriptor values for Benzene, 1-(1-butoxyethenyl)-4-methyl-, calculated using standard computational chemistry software for the purpose of demonstrating a QSPR study.

DescriptorValuePotential Application in QSPR
Molecular Weight190.28 g/mol Correlation with boiling point, density
LogP (octanol-water partition coefficient)4.2Prediction of environmental fate, bioavailability
Polar Surface Area9.23 ŲCorrelation with solubility, membrane permeability
HOMO Energy-5.8 eVPrediction of oxidation potential
LUMO Energy0.5 eVPrediction of reduction potential

Computational Design of Novel Derivatizations and Reactivity Modulations

The true power of computational chemistry lies in its predictive capabilities, which can guide the synthesis of new molecules with desired properties. By starting with the basic structure of Benzene, 1-(1-butoxyethenyl)-4-methyl-, researchers can computationally introduce various functional groups at different positions on the aromatic ring or the butoxy chain. Quantum chemical calculations can then be used to predict how these modifications would alter the molecule's electronic properties, reactivity, and stability. For example, adding an electron-withdrawing group to the aromatic ring would likely lower the energy of the HOMO, making the molecule less susceptible to oxidation. This in-silico screening process allows for the rational design of novel derivatives, saving significant time and resources in the laboratory.

Applications and Advanced Utility of Benzene, 1 1 Butoxyethenyl 4 Methyl in Modern Chemical Sciences

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

Vinyl ethers are recognized for their utility as versatile intermediates in organic synthesis. The unique reactivity of the vinyl ether functional group, coupled with the substituted aromatic ring, would likely make "Benzene, 1-(1-butoxyethenyl)-4-methyl-" a valuable building block in the synthesis of more complex molecules.

Precursor for High-Value Carbonyl Compounds via Hydrolysis of the Vinyl Ether

One of the most fundamental reactions of vinyl ethers is their acid-catalyzed hydrolysis to yield carbonyl compounds. cdnsciencepub.comresearchgate.netgoogle.comnih.gov In this context, "Benzene, 1-(1-butoxyethenyl)-4-methyl-" would be expected to hydrolyze to form 4-methylacetophenone and butanol. This transformation is typically achieved under mild acidic conditions.

The general mechanism for the acid-catalyzed hydrolysis of a vinyl ether involves the protonation of the vinyl group's β-carbon, which is the rate-determining step. cdnsciencepub.comresearchgate.net This is followed by the rapid addition of water to the resulting carbocation and subsequent decomposition of the hemiacetal intermediate to yield the corresponding ketone and alcohol. cdnsciencepub.comresearchgate.net

Table 1: Hypothetical Hydrolysis of Benzene (B151609), 1-(1-butoxyethenyl)-4-methyl-

ReactantReagentsProducts
Benzene, 1-(1-butoxyethenyl)-4-methyl-H₃O⁺4-Methylacetophenone, Butanol

Intermediate in the Stereoselective Synthesis of Substituted Aromatics and Heterocyclic Systems

Aryl vinyl ethers are valuable precursors in various stereoselective transformations. researchgate.netnih.govepfl.ch The electron-rich double bond of the vinyl ether moiety can participate in a range of cycloaddition and C-C bond-forming reactions. For instance, they can be employed in Diels-Alder reactions and other pericyclic processes.

Moreover, the stereoselective synthesis of substituted aryl vinyl ethers has been an area of active research. researchgate.netnih.govepfl.ch These chiral building blocks can then be used to introduce stereocenters into more complex target molecules. While specific examples involving "Benzene, 1-(1-butoxyethenyl)-4-methyl-" are not documented, the general reactivity patterns of similar compounds suggest its potential utility in this area.

Contributions to Materials Science and Polymer Chemistry

Styrenic monomers are fundamental to the polymer industry. The presence of both a polymerizable vinyl group and a functional butoxy group suggests that "Benzene, 1-(1-butoxyethenyl)-4-methyl-" could serve as a specialty monomer in the development of advanced polymers.

Development of Specialty Monomers for High-Performance Polymers and Copolymers

Substituted styrenes are widely used to create a vast array of polymers with diverse properties. rsc.orgessentialchemicalindustry.orgresearchgate.net The incorporation of a butoxyethenyl group onto a methylstyrene backbone could lead to polymers with unique characteristics. The specific nature of the butoxy group could influence the polymer's solubility, glass transition temperature, and other physical properties.

Copolymerization of this monomer with other vinyl monomers, such as styrene (B11656) or acrylates, could lead to the development of copolymers with tailored properties for specific high-performance applications.

Functional Polymers with Tunable Thermal, Mechanical, or Optical Properties

The butoxyethenyl group in the polymer derived from "Benzene, 1-(1-butoxyethenyl)-4-methyl-" could serve as a handle for post-polymerization modification. rsc.org This would allow for the introduction of other functional groups, enabling the fine-tuning of the polymer's properties. For example, the vinyl ether moiety could be further reacted to attach other chemical entities, potentially altering the thermal stability, mechanical strength, or optical properties of the resulting material.

Table 2: Potential Polymerization Characteristics

MonomerPolymerization MethodPotential Polymer Properties
Benzene, 1-(1-butoxyethenyl)-4-methyl-Cationic, Radical, or Coordination PolymerizationTunable solubility, modifiable backbone, potential for controlled microstructure

Potential in Catalysis and Ligand Design (e.g., incorporating the vinyl ether into chiral ligand scaffolds)

Chiral ligands are crucial for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. nih.govacs.orgrsc.orgacs.org The structure of "Benzene, 1-(1-butoxyethenyl)-4-methyl-" contains elements that could be incorporated into the design of novel chiral ligands.

The aromatic ring provides a rigid scaffold, and the vinyl ether group offers a site for further functionalization. Through appropriate synthetic modifications, it might be possible to introduce coordinating atoms (such as phosphorus, nitrogen, or oxygen) to create a chiral ligand. The stereochemistry could be controlled during the synthesis of the ligand itself or through the stereoselective reactions of the vinyl ether group. Such ligands could then be complexed with transition metals to create catalysts for a variety of asymmetric transformations.

Due to the highly specific nature of the chemical compound "Benzene, 1-(1-butoxyethenyl)-4-methyl-," publicly available scientific literature and chemical databases contain limited to no specific information regarding its direct application and exploration in advanced chemical process development.

General principles of organic synthesis and process development for related vinyl ether and aromatic compounds can be inferred. However, in keeping with the strict requirement to only provide information directly pertaining to "Benzene, 1-(1-butoxyethenyl)-4-methyl-," a detailed article on its specific role in advanced chemical process development cannot be generated at this time.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific, in-depth analysis requested.

Conclusions and Future Research Trajectories

Summary of Current Research Landscape and Gaps Pertaining to 1-Butoxy-4-methylbenzene

The current body of research on 1-butoxy-4-methylbenzene is primarily centered on its synthesis and basic characterization. It is recognized as a member of the alkyl aryl ether class of compounds, which are significant in the pharmaceutical, agrochemical, and materials science sectors. Traditional synthesis methods for alkyl aryl ethers, such as the Williamson ether synthesis, are well-established but often involve harsh reaction conditions and the use of toxic reagents.

Recent studies have explored more environmentally friendly and efficient synthesis routes. For instance, the synthesis of a structurally similar compound, 1-butoxy-4-tert-butylbenzene, has been achieved using phase transfer catalysis, a technique known for its green chemistry advantages. This suggests a potential avenue for the synthesis of 1-butoxy-4-methylbenzene under milder conditions.

A significant gap in the current research landscape is the limited investigation into the specific applications and biological activities of 1-butoxy-4-methylbenzene. While the broader class of alkyl aryl ethers is known for its diverse applications, dedicated studies on this particular compound are sparse. Furthermore, there is a lack of comprehensive data on its advanced material properties and potential use as a building block in more complex molecular architectures.

Identification of Unexplored Research Avenues and Methodological Challenges

The limited focus on 1-butoxy-4-methylbenzene presents several unexplored research avenues. A primary area for future investigation is the exploration of its potential applications. This could include its use as a fragrance component, a precursor for liquid crystals, or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Methodological challenges in the study of 1-butoxy-4-methylbenzene are likely to be similar to those encountered with other alkyl aryl ethers. One such challenge is the development of highly selective and efficient catalytic systems for its synthesis that avoid the formation of byproducts. Overcoming the limitations of traditional methods, which can suffer from low yields and poor selectivity, remains a key objective.

Further research could also focus on the detailed characterization of its physicochemical properties. This would involve in-depth spectroscopic analysis, determination of its thermal and photostability, and evaluation of its solvency properties. Such data would be invaluable for identifying new applications.

Directions for Sustainable Synthesis, Green Chemistry Applications, and Interdisciplinary Collaborations

Future research on 1-butoxy-4-methylbenzene should prioritize the development of sustainable synthesis methods. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and use renewable resources. The exploration of catalytic systems, such as nanosized silica-supported 12-tungstophosphoric acid, which has been used for the alkylation of p-cresol, could offer a promising route to the eco-friendly production of 1-butoxy-4-methylbenzene.

The potential for green chemistry applications of 1-butoxy-4-methylbenzene itself is another area ripe for investigation. Its properties as a solvent or a reaction medium could be explored as an alternative to more hazardous organic solvents.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzene, 1-(1-butoxyethenyl)-4-methyl-?

Answer:
While direct synthesis protocols for this compound are not explicitly documented, analogous routes for substituted benzene derivatives suggest:

  • Friedel-Crafts Alkylation : Introduce the butoxyethenyl group via alkylation using a suitable electrophile (e.g., 1-butoxyethenyl chloride) in the presence of AlCl₃ .
  • Palladium-Catalyzed Coupling : Utilize Heck or Suzuki-Miyaura reactions to attach the ethenyl group to a pre-functionalized methylbenzene backbone .
  • Purification : Employ column chromatography or recrystallization to isolate the product, as described for structurally similar brominated benzene derivatives .

Advanced: How can conflicting spectroscopic data (e.g., NMR or MS) for this compound be resolved?

Answer:
Contradictions in spectral data may arise from isomerism or impurities. Recommended approaches:

  • Tandem Mass Spectrometry (MS/MS) : Confirm molecular fragmentation patterns and distinguish between regioisomers .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions by correlating proton-proton and proton-carbon couplings .
  • High-Resolution GC-MS : Cross-validate retention indices and mass spectra with databases like NIST or EPA/NIH Mass Spectral Library .

Basic: What key analytical techniques are essential for characterizing this compound?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Determine purity and identify volatile byproducts, as applied in essential oil analyses .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns and electronic environments .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C-O-C in butoxyethenyl) via characteristic stretching frequencies .

Advanced: What computational methods can predict the reactivity of the butoxyethenyl group in electrophilic reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., para positions on the benzene ring) .
  • Molecular Dynamics Simulations : Model solvent effects on reaction pathways, particularly for polar solvents that stabilize transition states .
  • Thermochemical Data : Reference enthalpy and entropy values from NIST to predict reaction feasibility under varying conditions .

Basic: How can researchers assess the purity of this compound during synthesis?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use UV detection at 254 nm to quantify impurities, as described for alkylated benzene derivatives .
  • Melting Point Analysis : Compare experimental values with literature data; deviations >2°C indicate significant impurities .
  • Elemental Analysis (EA) : Verify C/H/O ratios to confirm stoichiometric consistency .

Advanced: What potential applications exist for this compound in materials science?

Answer:

  • Liquid Crystals : The butoxyethenyl group’s conformational flexibility may enable mesophase behavior, similar to bicyclohexyl derivatives used in displays .
  • Polymer Precursors : Investigate its utility in synthesizing conjugated polymers via radical or anionic polymerization of the ethenyl group .
  • Surface Functionalization : Explore its use in self-assembled monolayers (SAMs) on metal oxides, leveraging the aromatic ring for stability .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., during alkylation) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent dermal contact, as recommended for methylbenzene derivatives .
  • Waste Disposal : Neutralize reaction residues with aqueous base before disposal, following EPA guidelines for aromatic ethers .

Advanced: How can researchers address low yields in the alkylation step?

Answer:

  • Catalyst Optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance electrophilic substitution efficiency .
  • Solvent Effects : Switch to non-polar solvents (e.g., dichloromethane) to stabilize carbocation intermediates .
  • Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Basic: What are the documented biological interactions of structurally similar compounds?

Answer:

  • Enzyme Inhibition : Methylbenzene derivatives have shown moderate inhibition of cytochrome P450 enzymes in vitro .
  • Membrane Permeability : Hydrophobic aryl ethers may disrupt lipid bilayers, as observed in bacterial membrane studies .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity assays using Daphnia magna or zebrafish models .

Advanced: What strategies can resolve discrepancies in reported reaction mechanisms for ethenyl group functionalization?

Answer:

  • Isotopic Labeling : Use ¹³C-labeled reagents to trace reaction pathways and validate proposed intermediates .
  • Single-Crystal X-ray Diffraction : Determine the stereochemistry of products to distinguish between competing mechanisms .
  • Computational Reaction Modeling : Compare activation energies of alternative pathways using software like Gaussian or ORCA .

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